

Environmental fate and behavior of Dazomet

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Compound of Interest

Compound Name: Dazomet

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An In-depth Technical Guide on the Environmental Fate and Behavior of **Dazomet**

Introduction

Dazomet (3,5-dimethyl-1,3,5-thiadiazinane-2-thione) is a broad-spectrum, pre-plant soil fumigant used globally to control soil-borne fungi, nematodes, bacteria, insects, and germinating weeds.[1] It serves as a chemical sterilant for high-value agricultural sites, including nurseries, golf courses, and fields for crops like strawberries and tomatoes.[2][3]

Dazomet itself is not the primary biocidal agent. Its efficacy stems from its rapid degradation in moist soil into methyl isothiocyanate (MITC), a volatile and highly toxic gas that is responsible for its pesticidal properties.[4][5][6]

Understanding the environmental fate and behavior of **Dazomet** is critical for assessing its potential ecological impact, ensuring its effective and safe use, and mitigating risks such as groundwater contamination and effects on non-target organisms.[7] This guide provides a comprehensive technical overview of **Dazomet**'s degradation pathways, mobility, and persistence in the environment, supported by quantitative data and detailed experimental methodologies.

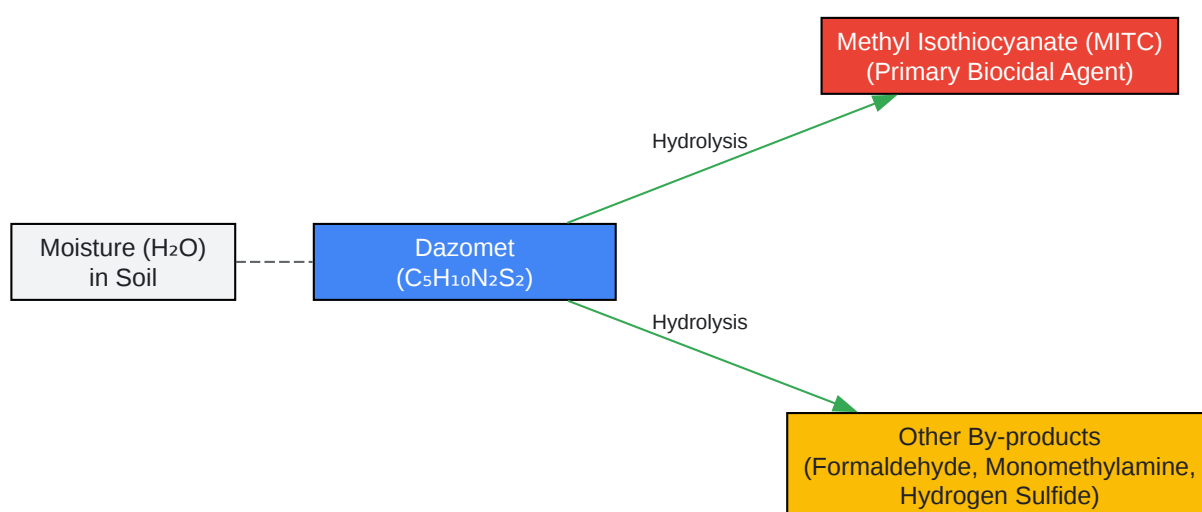
Degradation and Transformation

The environmental fate of **Dazomet** is dominated by its rapid chemical degradation, primarily through hydrolysis.[7] This process is abiotic and heavily influenced by various environmental conditions.[7][8]

Primary Degradation Pathway: Hydrolysis to MITC

When applied to moist soil, **Dazomet** readily hydrolyzes to produce methyl isothiocyanate (MITC), which is the principal active compound.[4][5] This conversion is the key step in its mode of action. The degradation also yields other by-products, including formaldehyde, monomethylamine, and hydrogen sulfide.[4][9] Due to this rapid conversion, environmental risk assessments often focus on the fate and toxicity of MITC.[2][5]

The degradation process can be visualized as follows:



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Figure 1: Primary degradation pathway of **Dazomet** in the presence of soil moisture.

Factors Influencing Degradation Rate

The rate of **Dazomet** degradation is highly dependent on soil and environmental conditions:

- **Temperature:** Higher temperatures significantly accelerate **Dazomet** degradation. One study reported that an increase in temperature from 5°C to 45°C increased the degradation rate by 15 to 24 times.[7] Another study found the half-life decreased by 4.67–6.59 times as the

temperature rose from 4°C to 35°C.[3][10] Elevated temperatures also promote the dissipation of the resulting MITC.[3][10]

- **Soil Moisture:** The presence of water is essential for the hydrolysis of **Dazomet**.^[4] Increasing soil water content from 10% to 30% was found to increase the degradation rate by 16 to 37 times.^[7]
- **pH:** **Dazomet** degrades faster in alkaline conditions compared to acidic ones.^{[7][10]} A study on its hydrolysis in water showed that half-lives decreased from 8.5 hours at pH 4.1 to 3.4 hours at pH 8.2, indicating the reaction is base-catalyzed.^[9]
- **Soil Composition:** Degradation rates vary significantly with soil type, largely depending on physicochemical properties like organic matter content and texture.^{[7][8]}
- **Amendments and Other Chemicals:** The presence of soil amendments like chicken manure or urea fertilizer has been shown to moderately slow **Dazomet** degradation.^[7] Conversely, dissolved Fe(II) ions and oxygen-exposed pyrite can catalyze and accelerate its degradation.^[9]

Environmental Fate and Mobility

The behavior of **Dazomet** in the environment is characterized by its rapid degradation and the subsequent fate of its primary degradate, MITC.

Mobility in Soil

Dazomet itself is expected to have high mobility in soil based on an estimated soil organic carbon-water partitioning coefficient (K_{oc}) of 52.^[4] However, its rapid hydrolysis generally prevents extensive leaching.^[4]

The primary degradate, MITC, is highly soluble in water and has low adsorption in soil, which indicates a potential for leaching to groundwater, particularly under saturated soil conditions.^[2] Studies have detected MITC as deep as 31 cm from the soil surface.^[6]

Dissipation Pathways

The primary pathways for the dissipation of **Dazomet**'s active product, MITC, from soil are:

- Volatilization: MITC is a volatile gas, and volatilization into the atmosphere is a major route of dissipation.[2][6] Post-application practices such as tarping are employed to reduce atmospheric emissions and maintain effective concentrations in the soil.[6][11]
- Photolysis: Once volatilized into the atmosphere, MITC is susceptible to photolytic degradation.[2] In aqueous solutions, the photolysis half-life of **Dazomet** itself is very short, estimated at 0.35 days.[1] Studies have also demonstrated the photocatalytic degradation of **Dazomet** in water using catalysts like zinc oxide (ZnO) under sunlight.[12][13]

Quantitative Data Summary

The following tables summarize key quantitative data related to the physicochemical properties and environmental fate of **Dazomet**.

Table 1: Physicochemical Properties of **Dazomet**

Property	Value	Source(s)
Chemical Formula	<chem>C5H10N2S2</chem>	[14]
Molar Mass	162.27 g/mol	[14]
Appearance	White to yellowish solid	[14]
Melting Point	104 - 105 °C	[14]
Water Solubility	Highly soluble	[1]

| Henry's Law Constant | 2.66×10^{-10} atm-m³/mole |[4] |

Table 2: Environmental Fate Parameters of **Dazomet**

Parameter	Value / Range	Conditions / Notes	Source(s)
Hydrolysis Half-Life (DT ₅₀)	3.4 hours	pH 8.2	[9]
	8.5 hours	pH 4.1	[9]
Aqueous Photolysis DT ₅₀	0.35 days	pH 7	[1]
Soil Dissipation DT ₅₀	4 hours to 7 days	Dependent on soil type, temperature, and moisture.	[8]

| Soil Adsorption Koc | 52 (estimated) | Indicates high mobility. |[4] |

Experimental Protocols and Methodologies

The analysis of **Dazomet** and its primary degradate MITC in environmental samples requires specific analytical techniques, primarily gas chromatography.

Sample Analysis: Determination of Dazomet and MITC

Due to **Dazomet**'s rapid degradation to MITC, analytical methods often measure MITC and calculate the parent **Dazomet** concentration.[15]

Protocol: EPA Method 1659 (**Dazomet** in Wastewater)[15]

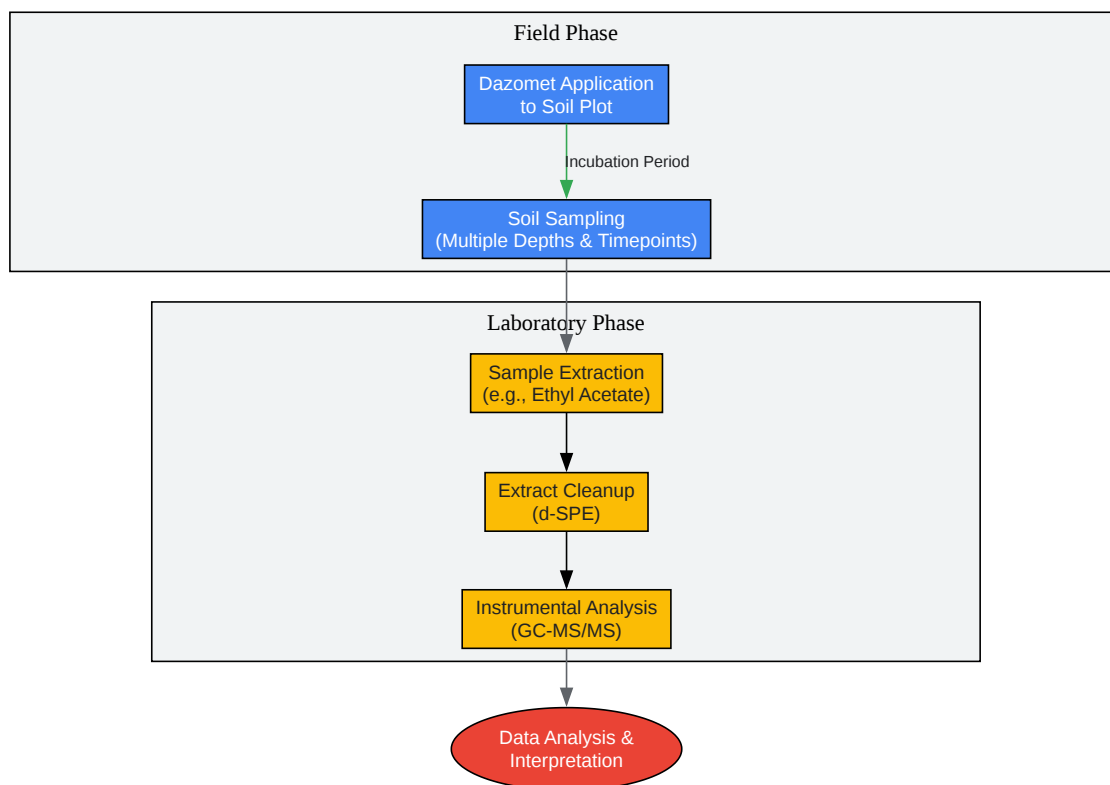
- Sample Preparation: A 50-mL water sample is adjusted to a pH of 10-12.
- Hydrolysis: The sample is allowed to stand for 3 hours to ensure the complete hydrolysis of **Dazomet** to MITC.
- Extraction: The sample is saturated with salt, and the MITC is extracted into 2.5 mL of ethyl acetate.
- Analysis: The ethyl acetate extract is analyzed by a gas chromatograph equipped with a nitrogen-phosphorus detector (GC-NPD).

- **Quantification:** The concentration of MITC is determined against a calibration curve prepared from an authentic MITC standard. The result is then converted to a **Dazomet** concentration.
- **Confirmation:** Compound identity can be confirmed using a second, dissimilar GC column or by gas chromatography-mass spectrometry (GC/MS).

Protocol: Analysis in Soil and Plant Matrices (GC-MS/MS)[6][16][17]

- **Extraction:** Samples (soil, vegetables, fruits, etc.) are typically extracted with an organic solvent such as ethyl acetate.
- **Cleanup:** The extract is purified to remove interfering matrix components. A common technique is dispersive solid-phase extraction (d-SPE) using sorbents like graphitized carbon black (GCB) and primary-secondary amine (PSA).
- **Analysis:** The purified extract is analyzed by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). This technique provides high sensitivity and selectivity. The analysis is often performed in multiple reaction monitoring (MRM) mode for accurate quantification.
- **Quantification:** Quantification is achieved using an external standard method, often with matrix-matched standards to compensate for matrix effects that can suppress or enhance the analytical signal.[17]

The following diagram illustrates a typical workflow for an environmental fate study of **Dazomet** in soil.



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Figure 2: General experimental workflow for a **Dazomet** soil dissipation study.

Ecotoxicological Profile

Dazomet and its degradate MITC pose risks to non-target organisms. **Dazomet** is classified as very toxic to aquatic organisms and acutely toxic to mammals.[4] It also presents a high risk to earthworms.[1] Fumigation can significantly, though often temporarily, alter the soil microbial community, reducing the abundance of both pathogenic and beneficial microorganisms.[18][19] The effect of **Dazomet** on soil enzyme activity has also been noted, with activities generally recovering over time.[19][20]

Conclusion

The environmental fate of the soil fumigant **Dazomet** is characterized by its rapid, abiotic degradation into the primary active agent, methyl isothiocyanate (MITC). This process is

heavily dependent on environmental factors, particularly soil temperature, moisture, and pH, with warmer, wetter, and more alkaline conditions promoting faster breakdown.[7] While **Dazomet** itself has high mobility potential, its short persistence limits leaching.[4] However, the resulting MITC is both volatile and water-soluble, leading to dissipation through atmospheric emission and a potential for leaching in soil.[2] A thorough understanding of these transformation pathways and influencing factors is essential for optimizing the efficacy of **Dazomet** as a soil fumigant while minimizing its environmental impact.

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